molecular formula C8H9NO2 B14851649 1-(3-Hydroxy-4-methylpyridin-2-YL)ethanone

1-(3-Hydroxy-4-methylpyridin-2-YL)ethanone

Cat. No.: B14851649
M. Wt: 151.16 g/mol
InChI Key: SRFZNGODUJKMTN-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-4-methylpyridin-2-YL)ethanone is an organic compound with the molecular formula C8H9NO2. It belongs to the class of pyridine derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by a pyridine ring substituted with a hydroxy group at the 3-position and a methyl group at the 4-position, along with an ethanone group at the 2-position.

Preparation Methods

The synthesis of 1-(3-Hydroxy-4-methylpyridin-2-YL)ethanone can be achieved through various synthetic routes. One common method involves the alkylation of a pyridyl-alcohol derivative followed by hydrolysis of the resulting acetal. This two-step process starts with the preparation of the alcohol derivative, which can be obtained from methyl or ethyl 2-acetylisonicotinate . The reaction conditions typically involve the use of iodohexane for the alkylation step, followed by hydrolysis to yield the final product.

Chemical Reactions Analysis

1-(3-Hydroxy-4-methylpyridin-2-YL)ethanone undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Hydroxy-4-methylpyridin-2-YL)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-4-methylpyridin-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s ability to undergo various chemical reactions also allows it to interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

1-(3-Hydroxy-4-methylpyridin-2-YL)ethanone can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

1-(3-hydroxy-4-methylpyridin-2-yl)ethanone

InChI

InChI=1S/C8H9NO2/c1-5-3-4-9-7(6(2)10)8(5)11/h3-4,11H,1-2H3

InChI Key

SRFZNGODUJKMTN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)C(=O)C)O

Origin of Product

United States

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